molecular formula C12H15ClF3NO B1435513 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride CAS No. 1803604-11-6

3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride

Cat. No. B1435513
CAS RN: 1803604-11-6
M. Wt: 281.7 g/mol
InChI Key: CJVAJJFUXSJCFG-UHFFFAOYSA-N
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Description

“3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride” is a chemical compound with the molecular formula C12H15ClF3NO. It has a molecular weight of 281.70 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolan ring via a methylene bridge .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : Research shows that derivatives of 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride can be synthesized through various methods. One example includes the synthesis of 5-(α-Amino-ω-phenylalkyl)-2-methyl-1-benzoxolanes via catalytic hydrogenation and reaction with hydroxylamine hydrochloride (Daukshas et al., 1995).

  • Chemical Reactivity Studies : Studies have examined the reactivity of this compound with other chemicals, such as its reaction with phosphorus sulfide and methyl iodide in certain conditions, leading to the creation of new derivatives (Bradiaková et al., 2009).

  • Fluorescence and Binding Properties : The fluorescence and binding properties of complexes derived from this compound have been investigated, particularly their interaction with metal ions like Zn(2+) and Cu(2+) (Liang et al., 2009).

Applications in Organic Chemistry and Catalysis

  • Design of Inhibitors : This compound has been utilized in the design of potent and selective inhibitors in medicinal chemistry, demonstrating its applicability in drug design (Grunewald et al., 2006).

  • Versatile Reagent in Organic Analysis : The compound serves as a versatile reagent in trace organic analysis, particularly when coupled with other organic molecules (Lu & Giese, 2000).

  • Chelating Ligands for Metals : It has been explored for its potential in creating chelating ligands for group 13 metals, highlighting its role in the development of new metal complexes (Liu et al., 1993).

Miscellaneous Applications

  • Corrosion Inhibition : Amine derivatives of this compound have been synthesized and investigated for their corrosion inhibition performance on metals, showcasing its potential in industrial applications (Boughoues et al., 2020).

  • Neurokinin-1 Receptor Antagonist : The compound has been identified as a neurokinin-1 receptor antagonist, useful in pre-clinical tests related to emesis and depression (Harrison et al., 2001).

Future Directions

The future directions for “3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride” are not clear as it seems to be a research compound . Further studies are needed to understand its potential applications.

properties

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methyl]oxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-9(2-4-10)7-11(16)5-6-17-8-11;/h1-4H,5-8,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVAJJFUXSJCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CC2=CC=C(C=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride
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